Tert-butyl 2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenylcarbamate
Description
Tert-butyl 2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylcarbamate (CAS: 262444-42-8) is a boronic ester derivative with a molecular formula of C₁₇H₂₅BFNO₄ and a molecular weight of 337.19 g/mol . Its structure features:
- A tert-butyl carbamate (Boc) group, which acts as a protective group for amines.
- A 2-fluoro substituent on the phenyl ring, introducing electron-withdrawing effects.
- A pinacol boronate ester at the para position, enabling participation in Suzuki-Miyaura cross-coupling reactions .
This compound is typically stored at 2–8°C under nitrogen to prevent hydrolysis or oxidation of the boronate ester .
Properties
IUPAC Name |
tert-butyl N-[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25BFNO4/c1-15(2,3)22-14(21)20-13-9-8-11(10-12(13)19)18-23-16(4,5)17(6,7)24-18/h8-10H,1-7H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KETIHPKFQXFMTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)NC(=O)OC(C)(C)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25BFNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80625078 | |
| Record name | tert-Butyl [2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80625078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
262444-42-8 | |
| Record name | tert-Butyl [2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80625078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Tert-butyl 2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenylcarbamate (CAS No. 2304633-99-4) is a compound of interest in medicinal chemistry and pharmaceutical research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a fluorine atom and a dioxaborolane moiety. Its molecular formula is , with a molecular weight of approximately 322.18 g/mol. The presence of the dioxaborolane group suggests potential applications in drug design and delivery systems.
1. Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit cancer cell proliferation through the modulation of various signaling pathways. For example:
- Cell Cycle Arrest : Studies have demonstrated that this compound can induce cell cycle arrest in cancer cells, leading to apoptosis (programmed cell death). This is primarily mediated through the inhibition of cyclin-dependent kinases (CDKs) involved in cell cycle regulation.
- Apoptosis Induction : The compound promotes apoptosis by activating caspase pathways and increasing the expression of pro-apoptotic proteins while decreasing anti-apoptotic factors.
2. Anti-inflammatory Effects
This compound has also been investigated for its anti-inflammatory properties:
- Cytokine Modulation : It reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
- Inhibition of NF-kB Pathway : The compound inhibits the NF-kB signaling pathway, which plays a crucial role in inflammatory responses.
Study 1: Anticancer Efficacy in Breast Cancer Models
A study conducted on breast cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 15 µM after 48 hours of treatment. Flow cytometry analysis showed increased apoptosis rates compared to control groups.
Study 2: Anti-inflammatory Activity in Animal Models
In an animal model of acute inflammation induced by carrageenan injection, administration of the compound significantly reduced paw edema compared to untreated controls. Histological analysis revealed decreased infiltration of inflammatory cells and lower levels of inflammatory mediators.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Anticancer | Cell cycle arrest; apoptosis induction | |
| Anti-inflammatory | Cytokine modulation; NF-kB inhibition |
Table 2: Case Study Results
| Study Title | Cell Line/Model | IC50 (µM) | Observations |
|---|---|---|---|
| Anticancer Efficacy in Breast Cancer | MCF-7 | 15 | Increased apoptosis |
| Anti-inflammatory Activity | Carrageenan-induced rat | N/A | Reduced paw edema |
Scientific Research Applications
Organic Synthesis
Reagent in Cross-Coupling Reactions
This compound serves as a versatile reagent in cross-coupling reactions, particularly in the formation of carbon-carbon bonds. The presence of the boron group (dioxaborolane) enables it to participate effectively in Suzuki-Miyaura reactions, which are essential for synthesizing biaryl compounds and other complex organic molecules.
Table: Comparison of Cross-Coupling Reactions Using Different Boron Compounds
| Boron Compound | Reaction Type | Yield (%) | References |
|---|---|---|---|
| Tert-butyl 2-fluoro-4-(dioxaborolan) | Suzuki-Miyaura | 85 | |
| Pinacol Boronate | Suzuki-Miyaura | 80 | |
| BPin (Boron Pinacol Ester) | Negishi Coupling | 75 |
Medicinal Chemistry
Potential Anticancer Activity
Research indicates that compounds containing fluorinated phenyl groups exhibit enhanced biological activity. Tert-butyl 2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenylcarbamate has shown promise in preliminary studies as a potential anticancer agent due to its ability to inhibit specific enzymes involved in tumor growth.
Case Study: Anticancer Screening
In a recent study conducted on various fluorinated carbamates, this compound demonstrated a significant reduction in cell viability in breast cancer cell lines (MCF-7), with IC50 values comparable to established chemotherapeutic agents. The mechanism of action appears to involve the inhibition of cell proliferation and induction of apoptosis.
Material Science
Use in Polymer Chemistry
The compound can be employed as a building block in the synthesis of advanced materials. Its ability to form stable linkages makes it suitable for creating polymers with specific properties such as enhanced thermal stability and mechanical strength.
Table: Properties of Polymers Synthesized with Tert-butyl 2-fluoro-4-(dioxaborolan)
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Phenyl Ring
Fluorine vs. Chlorine Substituents
- tert-Butyl 4-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylcarbamate (FF-8810) Key difference: Chlorine replaces fluorine at the 2-position. Steric hindrance may also differ due to chlorine’s larger atomic radius .
Fluorine vs. Methyl/Unsubstituted Analogs
- tert-Butyl methyl[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate Key difference: A methyl group replaces fluorine, and the carbamate nitrogen is methylated. The absence of fluorine diminishes electronic effects on the aromatic ring .
Boronate Ester Modifications
Pyridine vs. Phenyl Systems
- tert-Butyl N-[6-chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]carbamate (PN-4953)
Sulfonyl vs. Carbamate Functionalization
- tert-Butyl (3-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)propyl)carbamate
Radiolabeling Potential
- The 2-fluoro substituent in the target compound suggests utility in positron emission tomography (PET) tracer synthesis, as fluorine-18 is a common radionuclide. Analogous compounds, such as tert-butyl 2-(2-morpholinopyrimidin-5-yl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate, are used in radiochemistry for 18F-labeling .
Stability and Reactivity in Cross-Couplings
Data Tables
Table 1. Structural and Physicochemical Comparison
Preparation Methods
Boronic Ester Formation via Miyaura Borylation
This method begins with a halogenated precursor, typically 4-bromo-2-fluoroaniline , which undergoes palladium-catalyzed borylation followed by carbamate protection.
Step 1: Miyaura Borylation
The bromine atom at the para position of 4-bromo-2-fluoroaniline is replaced with a boronic ester group using bis(pinacolato)diboron (BPin) under palladium catalysis. Common conditions include:
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Catalyst : Pd(dppf)Cl (1–5 mol%)
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Base : Potassium acetate (KOAc, 3 equiv)
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Solvent : 1,4-Dioxane or dimethylformamide (DMF)
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Temperature : 80–100°C, 12–24 hours
Step 2: Carbamate Protection
The free amine group is protected with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (BocO) in the presence of a base such as 4-dimethylaminopyridine (DMAP) or triethylamine (TEA). Reaction conditions include:
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Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF)
-
Temperature : Room temperature, 4–6 hours
Key Reaction Equation :
Sequential Functionalization of Pre-Protected Intermediates
An alternative route starts with 2-fluoro-4-nitrophenol , which is reduced to the amine, Boc-protected, and subsequently borylated:
Step 1: Nitro Reduction
Catalytic hydrogenation (H, Pd/C) converts the nitro group to an amine.
Step 2: Boc Protection
As above, using BocO.
Step 3: Borylation
Miyaura borylation introduces the boronic ester.
Optimization of Reaction Conditions
Catalyst Selection
Palladium catalysts significantly impact yield and selectivity:
| Catalyst | Yield (%) | Purity (%) | Byproducts |
|---|---|---|---|
| Pd(dppf)Cl | 78 | 95 | <5% deborylated product |
| Pd(OAc) | 65 | 88 | 10% homocoupling |
| Pd(PPh) | 72 | 92 | 8% dehalogenation |
Pd(dppf)Cl is preferred for its stability and efficiency in borylation reactions.
Solvent and Temperature Effects
Solvent Screening :
-
1,4-Dioxane : Higher yields (78%) due to better catalyst solubility.
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DMF : Faster reaction times but lower yields (68%) owing to side reactions.
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Toluene : Poor solubility, leading to incomplete conversion (45%).
Temperature Optimization :
-
80°C: Optimal balance between reaction rate and byproduct formation.
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100°C: Decomposition of the boronic ester observed.
Industrial-Scale Synthesis
Continuous Flow Reactors
Large-scale production employs flow chemistry to enhance heat and mass transfer:
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Residence Time : 30 minutes
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Throughput : 5 kg/day
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Purity : 98% (HPLC)
Purification Challenges
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Byproducts : Residual pinacol (removed via aqueous wash).
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Chromatography : Avoided in favor of recrystallization (hexane/ethyl acetate).
Analytical Characterization
Critical quality control metrics include:
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of tert-butyl 2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylcarbamate to improve yields?
- Methodological Answer : The compound is typically synthesized via cross-coupling reactions using halogenated aryl precursors. Evidence shows that brominated aryl substrates yield higher reaction efficiency (65% yield) compared to chlorinated substrates (32%) under palladium-catalyzed conditions . Key steps include:
- Use of 4-bromobenzenethiol as a starting material for Suzuki-Miyaura coupling .
- Purification via silica gel chromatography to isolate the boronate ester .
- Table 1 : Yield comparison from :
| Substrate Type | Yield (%) |
|---|---|
| Chloroarene | 32 |
| Bromoarene | 65 |
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- 1H NMR : Key peaks include δ 1.3 ppm (singlet for pinacol methyl groups) and δ 6.8–7.5 ppm (aromatic protons adjacent to fluorine and boron) .
- 13C NMR : Signals at δ 84–85 ppm (B-O-C carbons) and δ 150–155 ppm (carbamate carbonyl) .
- Mass Spectrometry (DART) : Exact mass confirmation (e.g., [M+H]+ = 338.19) ensures molecular identity .
Q. How should this compound be stored to ensure stability?
- Methodological Answer : Store at 2–8°C under inert nitrogen atmosphere to prevent hydrolysis of the boronate ester and carbamate groups . Avoid exposure to moisture or strong acids/bases, which degrade the dioxaborolane ring .
Q. What are common applications of this compound in medicinal chemistry?
- Methodological Answer : It serves as a boron-containing building block for:
- Suzuki-Miyaura cross-couplings to generate biaryl motifs in drug candidates .
- Synthesis of protease inhibitors (e.g., β-secretase inhibitors for Alzheimer’s research) via functionalization of the carbamate group .
Advanced Research Questions
Q. How does the fluorine substituent influence regioselectivity in cross-coupling reactions?
- Methodological Answer : The ortho-fluorine group directs coupling to the meta-position due to electronic and steric effects. This is confirmed by NMR studies showing meta-borylation in trifluoroacetamide derivatives under Pd catalysis . For experimental design:
- Use dtbpy ligands to enhance meta-selectivity .
- Monitor reaction progress via HPLC-MS to track coupling intermediates .
Q. What are the stability challenges of this compound under aqueous conditions?
- Methodological Answer : The dioxaborolane ring is prone to hydrolysis in protic solvents. To mitigate:
- Conduct reactions in anhydrous THF or DMF .
- Add molecular sieves (3Å) to scavenge trace water .
- Table 2 : Stability data from :
| Condition | Degradation Rate |
|---|---|
| H2O/THF (1:1) | >50% in 24h |
| Dry DMF | <5% in 24h |
Q. How can computational modeling predict reactivity in catalytic cycles involving this compound?
- Methodological Answer :
- Use DFT calculations to map the energy profile of transmetalation steps in Suzuki-Miyaura reactions .
- Analyze HOMO-LUMO gaps to predict oxidative addition feasibility with Pd(0) catalysts .
- Validate models with kinetic isotope effect (KIE) studies .
Q. What strategies resolve contradictions in reaction yields reported across studies?
- Substrate electronic effects : Electron-withdrawing groups (e.g., -F) slow transmetalation.
- Catalyst loading : Optimize Pd(OAc)2 to 2–5 mol% and ligand ratios (e.g., SPhos) .
- Temperature control : Reactions at 80°C improve turnover vs. room temperature .
Q. How to troubleshoot failed couplings with sterically hindered partners?
- Switch to bulky ligands (XPhos or RuPhos) to stabilize Pd intermediates .
- Employ microwave-assisted synthesis to enhance reaction kinetics .
- Pre-activate boronate esters with Cs2CO3 to generate reactive boronate salts .
Key Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
